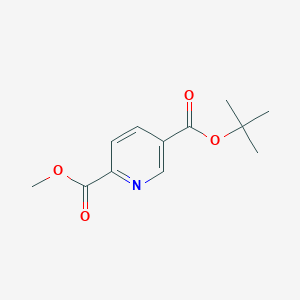
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-t-Butyl 2-methyl pyridine-2,5-dicarboxylate is a chemical compound with the molecular formula C12H15NO4 . It is a type of amide compound . The compound is typically in the form of a powder .
Molecular Structure Analysis
The molecular weight of this compound is 237.25 . The InChI code for this compound is 1S/C13H18N2O4S/c1-13(2,3)19-12(17)15-6-5-9-8(7-15)14-10(20-9)11(16)18-4/h5-7H2,1-4H3 .Physical and Chemical Properties Analysis
This compound is a powder . The compound is soluble in dichloromethane and ethyl acetate, but insoluble in water . The compound has a molecular weight of 237.25 .科学的研究の応用
Synthesis of Tetrahydropyridines
An innovative phosphine-catalyzed annulation process has been developed, facilitating the synthesis of tetrahydropyridines with high functionalization. This method employs ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, reacting with N-tosylimines to produce ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with exceptional yields and regioselectivity. Such advancements underscore the versatility of pyridine derivatives in complex organic synthesis processes (Zhu et al., 2003).
Molecular Complexation Studies
The complexation behavior of nucleotide bases by molecular tweezers with carboxylic acid active sites reveals significant insights into the interactions between small molecules and biological targets. These findings highlight the nuanced roles of microenvironmental factors in molecular recognition and binding, providing a foundation for designing more effective molecular probes and therapeutic agents (Zimmerman et al., 1991).
Advanced Ligand Design for Coordination Polymers
Research into the binding behavior of substituted 1,4-bis(pyridinium)butane derivatives with negatively charged carboxylatopillar[5]arene has expanded our understanding of supramolecular chemistry, particularly in the design and synthesis of coordination polymers. These studies reveal how substituent positioning dramatically influences binding modes and association constants, offering valuable insights for the development of novel materials with potential applications in catalysis, separation, and sensing technologies (Li et al., 2011).
Lithium Hydride Transfer Agents
The isolation and characterization of 1-lithio-2-butyl-1,2-dihydropyridines represent a breakthrough in the synthesis of reagents for lithium hydride transfer, particularly in non-polar, aliphatic media. This development has practical implications in synthetic organic chemistry, offering a new tool for reductive transformations and the manipulation of functional groups (Robertson et al., 2015).
Reactivity and Coordination Chemistry
Studies on the reactivity of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts under various conditions have shed light on the formation of diverse coordination polymers and metallomacrocycles. These results contribute to the broader understanding of ligand reactivity and metal-organic framework (MOF) construction, which is crucial for the development of materials with specific functionalities for gas storage, separation, and catalytic applications (Ghosh et al., 2004).
Safety and Hazards
作用機序
Target of Action
Similar compounds like 2,5-pyridinedicarboxylic acid have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been found to form complexes with other molecules, which could potentially alter their function .
Biochemical Pathways
Related compounds have been shown to be involved in dna oxidative cleavage, suggesting a potential role in dna damage and repair pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Related compounds have been found to have effects on dna, suggesting potential genotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
特性
IUPAC Name |
5-O-tert-butyl 2-O-methyl pyridine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-10(14)8-5-6-9(13-7-8)11(15)16-4/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUQHDIXPOBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
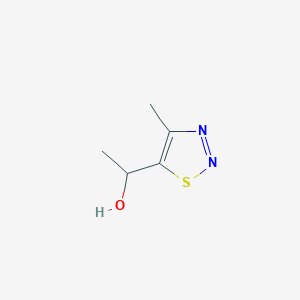
![{1-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]ethyl}amine hydrochloride](/img/no-structure.png)

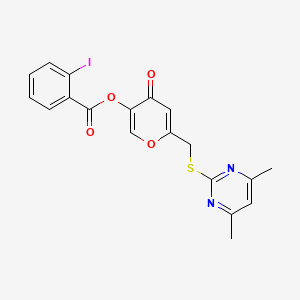
![8-Bromo-2,3,4,5-Tetrahydro-1H-Benzo[C]Azepine Hydrochloride](/img/structure/B2989790.png)
![N-[(3,3-Dimethyl-2-oxo-1H-indol-5-yl)methyl]prop-2-enamide](/img/structure/B2989793.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2989794.png)
![(3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine](/img/structure/B2989795.png)
![2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2989796.png)
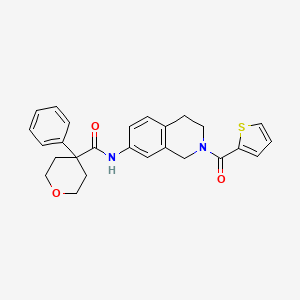
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2989802.png)
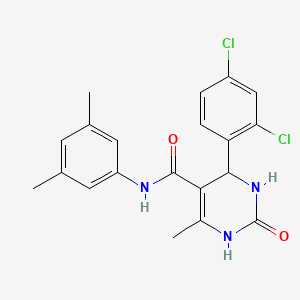
![(3Z)-3-benzylidene-N-(cyanomethyl)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2989806.png)
![3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate](/img/structure/B2989807.png)
